Fmoc-2-amino-6-chlorobenzoic acid

説明

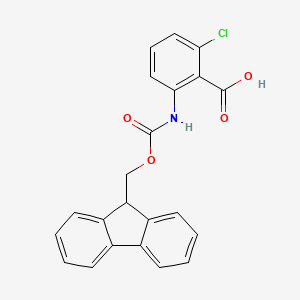

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMSGOVBWSEHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 2 Amino 6 Chlorobenzoic Acid and Its Precursors

Strategies for the Preparation of 2-Amino-6-chlorobenzoic Acid

The preparation of 2-amino-6-chlorobenzoic acid can be achieved through several synthetic pathways, primarily involving the transformation of substituted benzoic acids.

A common and effective method for synthesizing 2-amino-6-chlorobenzoic acid is the reduction of a corresponding nitro-substituted benzoic acid. For instance, 2-chloro-6-nitrobenzoic acid can be reduced to 2-amino-6-chlorobenzoic acid. chemicalbook.com This transformation is often carried out using reducing agents such as hydrogen gas with a metal catalyst like Raney nickel. chemicalbook.com One specific protocol involves stirring a solution of 5-chloro-2-nitrobenzoic acid in ethanol (B145695) with freshly activated Raney nickel under a hydrogen atmosphere at room temperature overnight, yielding 2-amino-5-chlorobenzoic acid in high yield. chemicalbook.com Another approach utilizes potassium bisulfite in the presence of cerium(III) chloride. chemicalbook.com

A detailed example of a reduction process is as follows: In a reaction vessel, cerium chloride and a solution of 4-hydroxy-3-methoxybenzene in ethanol are combined. The mixture is heated to 60-65°C, and a solution of 2-chloro-6-nitrobenzoic acid is slowly added, followed by a potassium bisulfite solution. The reaction is refluxed for 5-7 hours. After cooling, the solid is filtered, and the filtrate is concentrated to yield 2-amino-6-chlorobenzoic acid. chemicalbook.com This method has been reported to achieve a yield of 90%. chemicalbook.com

While less common for this specific compound, the derivatization of malonic acid and its analogs is a general strategy for amino acid synthesis. biosynth.comlibretexts.org The amidomalonate synthesis, a variation of the malonic ester synthesis, involves the alkylation of an amidomalonate ester, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. libretexts.org

The efficiency of precursor synthesis can be significantly influenced by reaction conditions. For the reduction of halogenated nitrobenzoic acids, factors such as the choice of reducing agent, catalyst, solvent, temperature, and reaction time are critical. For example, in copper-catalyzed amination reactions of chlorobenzoic acids, the choice of solvent and base can dramatically affect the yield. nih.gov Studies have shown that increasing the reaction temperature can decrease the reaction time and increase the product yield in certain syntheses. researchgate.net For instance, in a particular cyclocondensation reaction, increasing the temperature from room temperature to 60°C resulted in a yield increase from 20% to 97% and a reduction in reaction time from 120 minutes to 10 minutes. researchgate.net

The table below illustrates the effect of different catalysts and conditions on the yield of amination reactions.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu/Cu2O | K2CO3 | n-butanol | 130 | 75 | nih.gov |

| Cu/Cu2O | K2CO3 | 2-ethoxyethanol | 130 | 76 | nih.gov |

| Cu/Cu2O | K2CO3 | diethylene glycol | 130 | 90 | nih.gov |

| Cu/Cu2O | Na2CO3 | diethylene glycol | 130 | 5-90 | nih.gov |

Fmoc-Protection Techniques for Aminobenzoic Acid Scaffolds

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis, due to its stability under acidic conditions and ease of removal under mild basic conditions. numberanalytics.comwikipedia.org

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org Fmoc-OSu is often preferred as it leads to fewer side reactions and the reaction conditions are easier to control. The protection of the amino group of an aminobenzoic acid is a crucial step in preparing it for use as a building block in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The Fmoc group's strong UV absorption allows for easy monitoring of the reaction progress.

The standard procedure for Fmoc deprotection in SPPS involves treatment with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org

Orthogonal protection is a key strategy in complex organic synthesis that allows for the selective removal of one protecting group without affecting others. fiveable.me In Fmoc chemistry, this is often achieved by using acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) or tert-butyl (tBu), in conjunction with the base-labile Fmoc group. numberanalytics.comacs.org This allows for the selective deprotection of different functional groups under distinct reaction conditions. numberanalytics.comfiveable.me For example, the Fmoc group can be removed with a base like piperidine, while the Boc group is cleaved with an acid like trifluoroacetic acid (TFA). acs.org This orthogonality is fundamental to the successful synthesis of complex peptides and other molecules. fiveable.meacs.org

Common orthogonal protecting group pairs with Fmoc include:

Acid-labile groups: Boc, tBu numberanalytics.com

Base-labile groups: Acetyl (Ac), Benzoyl (Bz) numberanalytics.com

Redox-labile groups: 2-nitrobenzyl (2-NB) numberanalytics.com

Photolabile groups: 2-nitroveratryl (NV) numberanalytics.com

Large-Scale Asymmetric Synthesis Approaches for Related Fmoc-Amino Acids

The key steps in this approach typically involve:

Formation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base.

Asymmetric alkylation of this complex with a suitable electrophile.

Hydrolysis of the resulting complex to release the desired amino acid.

Subsequent Fmoc protection of the amino acid.

The optimization of reaction conditions, such as stoichiometry of reagents and solvent volumes, is crucial for the economic feasibility of large-scale synthesis. guidechem.com

Another powerful set of techniques for the large-scale production of chiral amino acids is enzymatic synthesis. These methods are prized for their high stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.gov Key enzymatic approaches include:

Asymmetric Reductive Amination: The direct conversion of a prochiral keto acid into a single enantiomer of an amino acid using enzymes like amino acid dehydrogenases.

Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture, often involving enzymes such as acylases or lipases to hydrolyze an N-acyl or ester derivative of one enantiomer, allowing for the separation of the two.

These enzymatic methods are well-established in the industrial production of various amino acids and could potentially be adapted for the synthesis of chiral analogues of the target compound.

Advanced Chemical Reactivity and Reaction Mechanisms of Fmoc 2 Amino 6 Chlorobenzoic Acid

Electrophilic Substitution Patterns on the Aromatic Ring System

The aromatic ring of Fmoc-2-amino-6-chlorobenzoic acid possesses three distinct substituents: a chloro group (-Cl), a carboxylic acid group (-COOH), and an N-Fmoc-protected amino group (-NHFmoc). The interplay of the electronic effects of these groups governs the regioselectivity of any potential electrophilic aromatic substitution reactions.

The directing effects of these substituents are as follows:

Chloro (-Cl) Group: This group is deactivating due to its inductive electron-withdrawing effect, but it is ortho, para-directing because its lone pairs can donate electron density through resonance.

Carboxylic Acid (-COOH) Group: This is a strongly deactivating group through both inductive and resonance effects, and it acts as a meta-director.

N-Fmoc-amino (-NHFmoc) Group: This group functions as an amide. The nitrogen atom's lone pair can be delocalized into the aromatic ring, making it an activating, ortho, para-directing group. However, this activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl in the Fmoc group.

Considering the positions on the benzene (B151609) ring relative to the existing substituents, the combined influence points towards specific locations for potential electrophilic attack. The -NHFmoc group at position 2 and the -Cl group at position 6 both direct incoming electrophiles to position 4. The carboxylic acid at position 1 directs to position 3 and 5. The strongest activating group, the -NHFmoc, will predominantly determine the outcome. Therefore, electrophilic substitution is most likely to occur at the para position relative to the -NHFmoc group (position 4) and the ortho position (position 3), with position 4 being generally favored due to reduced steric hindrance.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Deactivating | Meta (positions 3, 5) |

| -NHFmoc | 2 | Moderately Activating | Ortho, Para (positions 4, 6 - position 6 is blocked) |

| -Cl | 6 | Deactivating | Ortho, Para (positions 2, 4 - position 2 is blocked) |

Carboxylic Acid and Amino Group Reactivity in Complex Chemical Transformations

The utility of this compound in complex syntheses, such as solid-phase peptide synthesis (SPPS), is defined by the distinct and controllable reactivity of its functional groups. The Fmoc group serves as a temporary protecting group for the amine, preventing it from undergoing unwanted reactions during peptide chain elongation.

Carboxylic Acid Group Reactivity: The carboxylic acid is the site of coupling to the free amino group of another amino acid or a resin support. This amide bond formation does not proceed spontaneously and requires the carboxylic acid to be "activated". This is typically achieved using coupling reagents, such as aminium- or phosphonium-based salts like HBTU ([benzotriazol-1-yloxy(dimethylamino)meth-ylidene]-dimethylazanium-hexafluorophosphate). embrapa.br The coupling agent transforms the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. embrapa.br

Amino Group Reactivity (Fmoc Protection and Deprotection): The N-terminal amino group is rendered unreactive by the Fmoc protector. A key feature of Fmoc-based strategies is the selective removal of this group to allow for the next coupling step. The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild organic base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). embrapa.br The deprotection mechanism proceeds via a base-catalyzed β-elimination. embrapa.br This orthogonal stability allows for the Fmoc group to be removed without affecting acid-labile side-chain protecting groups or the bond linking the peptide to certain resins. nih.gov

| Functional Group | Role in Synthesis | Key Reaction | Typical Reagents |

|---|---|---|---|

| Carboxylic Acid | Forms the peptide bond | Acyl Activation / Coupling | HBTU, DIPEA, DMF embrapa.br |

| Fmoc-protected Amino Group | Protects N-terminus | Deprotection (Cleavage) | Piperidine in DMF embrapa.br |

Analogies of Reaction Mechanisms to Amide Chemistry

The chemistry of this compound is fundamentally rooted in the principles of amide chemistry. Its primary application, peptide synthesis, is centered around the formation of an amide bond, also known as a peptide bond.

The mechanism for peptide bond formation is a classic example of nucleophilic acyl substitution, a core reaction of carboxylic acid derivatives. embrapa.brlibretexts.org

Activation: The carboxyl group is activated by a coupling reagent.

Nucleophilic Attack: The free amino group of a second amino acid residue acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. embrapa.br

Elimination: The activating group is eliminated as a leaving group, and the carbonyl double bond is reformed, resulting in a new amide (peptide) bond. embrapa.br

This entire process is analogous to the preparation of amides from acid chlorides or other activated carboxylic acids. libretexts.org Furthermore, the reaction mechanism for the unprotected precursor, 2-amino-6-chlorobenzoic acid, has been noted to be similar to that of amides. biosynth.com The stability and reactivity of the -NHFmoc group itself, being an amide (specifically, a carbamate), also fall under this category. Its synthesis involves the acylation of an amine, and its cleavage under basic conditions is a characteristic reaction of the fluorenylmethyloxycarbonyl system.

Thermodynamic Stability Considerations in Synthetic Pathways

The thermodynamic stability of this compound and its intermediates is a critical factor in the efficiency of synthetic pathways. The precursor, 2-amino-6-chlorobenzoic acid, is a thermodynamically stable compound. biosynth.com

Stability of the Fmoc Protecting Group: The Fmoc group is strategically designed for what is known as orthogonal stability. It is robust and stable under the acidic conditions often used to cleave a finished peptide from certain types of solid-phase resins (e.g., trifluoroacetic acid). nih.gov However, it is thermodynamically unstable in the presence of specific bases like piperidine, which allows for its selective and rapid removal without disturbing other parts of the peptide. embrapa.br

Stability of the Peptide Bond: While the formation of a peptide bond requires overcoming a significant kinetic barrier, which is why activating agents are necessary, the resulting amide linkage is very stable thermodynamically. embrapa.br This high stability prevents the reverse reaction (hydrolysis) from occurring under typical coupling and deprotection conditions, ensuring the integrity of the peptide chain as it is elongated. The synthesis of Fmoc-amino acid azides, which are used as coupling agents, results in crystalline solids that are stable at room temperature and have a long shelf-life, highlighting the manageable stability of activated Fmoc-amino acid derivatives. rsc.org

| Component | Condition | Stability | Relevance |

|---|---|---|---|

| Fmoc Group | Acid (e.g., TFA) | Stable | Allows for final cleavage from certain resins without deprotection. nih.gov |

| Fmoc Group | Base (e.g., Piperidine) | Labile / Unstable | Enables iterative deprotection for chain elongation. embrapa.br |

| Peptide (Amide) Bond | Standard SPPS Conditions | Stable | Ensures the integrity of the synthesized peptide. embrapa.br |

Applications in Peptide Chemistry and Macrocyclization

Incorporation of Fmoc-2-amino-6-chlorobenzoic Acid as a Non-Natural Amino Acid in Peptide Synthesis

The introduction of this compound into peptide sequences allows for the creation of peptidomimetics with altered structures and functions. This non-natural amino acid can be incorporated into peptide chains using both solid-phase and solution-phase synthesis methods.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research, and this compound can be readily integrated using this technique. The general SPPS cycle involves the initial removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound peptide, typically with a piperidine (B6355638) solution. Subsequently, the newly free amine is coupled with the carboxyl group of the incoming this compound.

To ensure an efficient coupling, a variety of reagents can be employed to activate the carboxylic acid. The choice of coupling reagent is critical for the successful incorporation of this sterically hindered amino acid.

Common Coupling Reagents for SPPS:

| Reagent Class | Examples |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

These coupling agents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to enhance reaction rates and suppress side reactions. Following the coupling step, a capping step with a reagent such as acetic anhydride (B1165640) is often performed to block any unreacted amino groups. This entire cycle of deprotection, coupling, and capping is repeated until the desired peptide sequence is assembled. The final step involves cleaving the peptide from the solid support and removing any side-chain protecting groups, typically with a strong acid like trifluoroacetic acid (TFA).

While SPPS is highly utilized, solution-phase synthesis remains a valuable method, especially for shorter peptides or large-scale production. In this approach, both the peptide and the activated this compound are dissolved in an appropriate organic solvent. The coupling reaction proceeds in the homogenous solution, and the resulting peptide product is then isolated and purified after each step. This can involve techniques such as extraction, crystallization, or chromatography.

The incorporation of 2-amino-6-chlorobenzoic acid into a peptide's backbone introduces a significant structural perturbation. Unlike natural α-amino acids, this anthranilic acid derivative can induce specific turns and folds in the peptide chain. The presence of the chlorine atom at the 6-position adds steric bulk and modifies the electronic properties of the aromatic ring, which can further influence the peptide's three-dimensional structure and its interactions with biological targets.

Design and Synthesis of Peptide Analogues with Modified Aromatic Residues

The strategic replacement of natural aromatic amino acids like phenylalanine, tyrosine, or tryptophan with 2-amino-6-chlorobenzoic acid is a key strategy in peptide design. This substitution allows researchers to probe the structure-activity relationships of a peptide, determining how modifications to the aromatic side chain affect its biological function. The synthesis of these analogues follows standard peptide synthesis protocols, with the non-natural amino acid being introduced at the desired position in the sequence.

Modulation of Peptide Conformation through Aromatic Amino Acid Substitutions

The conformation of a peptide is a critical determinant of its biological activity. Substituting a natural aromatic amino acid with the more constrained 2-amino-6-chlorobenzoic acid can significantly alter the peptide's preferred three-dimensional structure. This can lead to the formation of specific secondary structures, such as β-turns, which might not be favored in the native peptide. By controlling the peptide's conformation, it is possible to pre-organize it into a shape that is optimal for binding to its biological target, potentially increasing its potency and selectivity.

Development of Heterobiaryl-Containing Peptide Macrocycles

A sophisticated application of this compound is in the construction of macrocyclic peptides that contain a heterobiaryl linkage. Macrocyclization is a widely used strategy to enhance the drug-like properties of peptides, such as their stability and cell permeability.

In this context, the chlorinated aromatic ring of the 2-amino-6-chlorobenzoic acid residue can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. By reacting it with another appropriately functionalized aromatic residue within the same peptide chain (for example, a phenylalanine derivative bearing a boronic acid), an intramolecular carbon-carbon bond can be formed. This creates a rigid, conformationally constrained macrocycle containing a biaryl bridge, a structural motif of significant interest in medicinal chemistry.

Nitrilium Ion Trapping Strategies for Macrocyclization

One of the advanced strategies for peptide macrocyclization involves the generation and subsequent trapping of nitrilium ions. While direct and extensive research detailing the use of this compound in this specific strategy is not widely published, studies on closely related aminobenzoic acid derivatives provide a strong basis for its potential application.

Nitrilium ion-mediated cyclization is a powerful method for forming carbon-nitrogen bonds within a peptide backbone, leading to the creation of macrocyclic structures. The general mechanism involves the activation of a C-terminal amide or a similar functional group to form a reactive nitrilium ion intermediate. This electrophilic species is then intramolecularly trapped by a nucleophile, such as the amino group of an N-terminal amino acid, to close the cyclic structure.

Research has demonstrated the feasibility of this strategy using linear peptides containing aminobenzoic acid residues. For instance, the cyclization of peptides bearing a C-terminal 4-amino-2-chlorobenzoic acid has been successfully achieved. The presence of an electron-withdrawing group, such as the chloro substituent, on the aminobenzoic acid ring is a critical factor in these reactions. It is postulated that such groups can modulate the reactivity of the participating functional groups, thereby influencing the efficiency of the cyclization process.

Given these findings with a structurally similar analogue, it is highly probable that this compound can also be effectively employed in nitrilium ion trapping strategies for macrocyclization. The 6-chloro substituent, being an electron-withdrawing group, is expected to influence the electronic properties of the aromatic ring and the nucleophilicity of the amino group, which are key parameters in the cyclization reaction.

| Precursor Peptide Moiety | Cyclization Strategy | Key Observations | Potential for this compound |

|---|---|---|---|

| C-terminal 4-amino-2-chlorobenzoic acid | Nitrilium Ion Trapping | Successful macrocyclization, demonstrating the compatibility of chloro-substituted aminobenzoic acids with this method. | High; the 6-chloro substituent is expected to similarly influence the electronic environment for cyclization. |

| General Anthranilic Acid Derivatives | Various (e.g., active ester mediated) | Coupling to the deactivated aromatic amine can be challenging but is overcome with specific reagents like Oxyma/DIC. | Applicable; standard peptide coupling methods can be used for the incorporation of the monomer. |

Influence of Aminobenzoic Acid Moiety on Cyclization and Conformation

The incorporation of an aminobenzoic acid moiety, such as that provided by this compound, has a profound impact on both the macrocyclization process and the final conformation of the cyclic peptide.

Influence on Cyclization:

The rigid nature of the aminobenzoic acid unit pre-organizes the linear peptide precursor into a conformation that can be more amenable to cyclization. This can lead to higher cyclization yields by reducing the entropic penalty associated with bringing the reactive ends of the peptide chain together. However, the electronic nature of the substituents on the aminobenzoic acid ring also plays a crucial role. The amino group of anthranilic acid and its derivatives is a relatively weak nucleophile due to the delocalization of its lone pair of electrons into the aromatic system. The presence of an additional electron-withdrawing group, such as the 6-chloro substituent in this compound, further deactivates this amino group. While this can make the initial peptide bond formation more challenging, requiring potent coupling agents, it can be advantageous in later-stage cyclization reactions by preventing unwanted side reactions.

Influence on Conformation:

Once incorporated into a macrocycle, the 2-amino-6-chlorobenzoic acid moiety acts as a strong conformational constraint. The planar and rigid nature of the benzene (B151609) ring significantly limits the conformational freedom of the peptide backbone in its vicinity. This can be strategically utilized to induce specific secondary structures, such as β-turns or defined loops, which are often crucial for biological activity.

The 6-chloro substituent exerts both steric and electronic effects that further fine-tune the conformation:

Steric Effects: The chlorine atom at the 6-position introduces steric bulk, which can influence the torsional angles of the adjacent peptide bonds and restrict the orientation of neighboring amino acid side chains. This can enforce a particular three-dimensional arrangement of the peptide backbone.

Studies on cyclic peptides containing anthranilic acid have shown that these molecules often adopt highly ordered and predictable conformations in solution. The substitution pattern on the anthranilic acid ring is a key determinant of the preferred conformational isomers.

| Structural Feature | Influence on Cyclization | Influence on Conformation |

|---|---|---|

| Rigid Aromatic Ring | Pre-organizes the linear precursor, potentially increasing cyclization efficiency. | Acts as a strong conformational constraint, reducing flexibility. |

| Deactivated Amino Group | Can make initial coupling more difficult, requiring stronger coupling reagents. May reduce side reactions during cyclization. | Influences local electronic environment and hydrogen bonding potential. |

| 6-Chloro Substituent (Steric) | May influence the approach trajectory for cyclization. | Restricts rotation around adjacent bonds, directing the peptide backbone. |

| 6-Chloro Substituent (Electronic) | Modulates the nucleophilicity of the amino group and reactivity of the carboxyl group. | Affects intramolecular hydrogen bonding networks and overall molecular polarity. |

Role in Diverse Organic Synthesis and Building Block Utility

Precursor in the Synthesis of Complex Organic Molecules

The foundational role of Fmoc-2-amino-6-chlorobenzoic acid lies in its utility as a starting material for the synthesis of intricate organic molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function allows for controlled, stepwise reactions, a critical aspect of multi-step organic synthesis. This enables chemists to selectively unmask the amino group at the desired stage of a synthetic sequence, facilitating the introduction of further complexity. The presence of the chlorine atom and the carboxylic acid group on the benzene (B151609) ring provides additional sites for chemical modification, making it a versatile scaffold for building diverse molecular frameworks. It is considered an important organic intermediate for these reasons. chemicalbook.com

Intermediate in the Production of Dyes and Pigments for Research

In the realm of materials science and diagnostics, this compound is employed as an intermediate in the synthesis of specialized dyes and pigments for research purposes. echemi.com The aromatic core of the molecule can be chemically modified to create chromophoric systems that absorb and emit light at specific wavelengths. The ability to deprotect the amine and functionalize the carboxylic acid allows for the attachment of this core structure to other molecules or surfaces, enabling the development of fluorescent probes and labels for biological and chemical imaging. The general field of using such compounds for dyestuff is a recognized application. chemicalbook.comavantorsciences.com

Utilization in Agrochemical Research and Development

The structural motifs present in this compound are of interest in the field of agrochemical research. echemi.com Many biologically active compounds used in agriculture, such as herbicides and fungicides, contain substituted aromatic rings. Researchers can utilize this compound as a starting point to synthesize novel candidates for agrochemicals. By modifying the core structure, scientists can explore how different functional groups impact the biological activity of the resulting molecules, aiming to develop more effective and selective crop protection agents. Its utility in the agrochemical field is noted by suppliers. chemicalbook.comavantorsciences.com

Application as a Reagent in Chemical Research

Beyond its role as a building block, this compound can also function as a reagent in specific chemical transformations. The protected amino acid structure can be used in peptide synthesis and other condensation reactions. While detailed mechanistic studies are specific to individual research projects, the compound's properties make it suitable for a range of laboratory applications.

Development of Functionalized Derivatives for Specific Applications

A significant area of research involving this compound is the development of its functionalized derivatives to meet the demands of specific applications. By chemically altering the carboxylic acid group, the aromatic ring, or by substituting the Fmoc group, a wide array of new compounds with tailored properties can be created. For instance, derivatives have been synthesized to enhance solubility, modify reactivity, or introduce new functionalities for applications in medicinal chemistry, materials science, and diagnostics. The ability to generate a library of related compounds from this single precursor is a powerful tool in chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C22H16ClNO4 |

| Molecular Weight | 393.83 g/mol |

| CAS Number | 914348-17-7 |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Fmoc-2-amino-6-chlorobenzoic acid, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to show a distinct set of signals corresponding to the three main parts of the molecule: the fluorenyl (Fmoc) group, the methylene (B1212753) bridge, and the 2-amino-6-chlorobenzoic acid moiety.

Aromatic Protons: Protons on the fluorenyl group and the chlorobenzoic acid ring are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts and coupling patterns will depend on the electronic environment created by the substituents on each aromatic ring.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a very downfield chemical shift, generally in the range of 11.0 to 12.0 ppm. libretexts.org

Amine Proton: The proton of the N-H group in the urethane (B1682113) linkage will likely appear as a singlet or doublet (depending on coupling to the methine proton) in the amide region.

Fmoc Methylene and Methine Protons: The CH₂ and CH protons of the fluorenylmethoxycarbonyl group are expected to resonate in the range of 3.3 to 4.5 ppm, influenced by the adjacent oxygen and the fluorenyl ring system. libretexts.org

A data table summarizing the predicted ¹H NMR chemical shifts is provided below.

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (–COOH) | 11.0 – 12.0 |

| Amine (–NH–) | ~10.0 |

| Aromatic (Ar–H) | 6.5 – 8.0 |

| Fmoc (–CH– and –CH₂–) | 3.3 – 4.5 |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (–COOH) is expected to be the most downfield signal, typically appearing in the 150–180 ppm range. pdx.edu The urethane carbonyl (C=O) of the Fmoc group will also be in this region.

Aromatic Carbons: Carbons of the fluorenyl and chlorobenzoic acid rings will resonate between 100 and 150 ppm. pdx.edu The carbons directly attached to the chlorine atom and the amino group will show characteristic shifts due to the electronic effects of these substituents.

Fmoc Methylene and Methine Carbons: The aliphatic carbons of the Fmoc group (CH and CH₂) are expected to appear in the more upfield region of the spectrum, typically between 50 and 90 ppm. pdx.edu

A data table of the predicted ¹³C NMR chemical shifts is presented below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (–COOH and Fmoc C=O) | 150 – 180 |

| Aromatic (Ar–C) | 100 – 150 |

| Fmoc (–CH– and –CH₂–) | 50 – 90 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

NMR spectroscopy is a powerful tool for the real-time monitoring of chemical reactions. utdallas.eduscbt.com In syntheses involving this compound, such as its incorporation into a peptide chain, NMR can be used to track the consumption of the starting material and the formation of the product. This is achieved by observing the disappearance of characteristic reactant peaks and the simultaneous appearance of new product peaks over time, providing valuable kinetic and mechanistic insights. utdallas.edu

Ultraviolet-Visible (UV/Vis) Spectroscopy for Quantitative Analysis of Mixtures

UV/Vis spectroscopy is primarily used for the quantitative analysis of Fmoc-protected compounds. The fluorenyl group of the Fmoc moiety possesses a strong chromophore, which allows for sensitive detection. nih.gov While the Fmoc group itself absorbs UV light, the most common application involves the cleavage of the Fmoc group using a base like piperidine (B6355638). This reaction releases dibenzofulvene, which forms a piperidine adduct that has a distinct and strong UV absorbance maximum around 301 nm. By measuring the absorbance of this adduct, the quantity of the original Fmoc-protected compound can be accurately determined, a technique widely used in solid-phase peptide synthesis to quantify resin loading. libretexts.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential technique for confirming the molecular weight and probing the structure of this compound. The molecular formula for this compound is C₂₂H₁₆ClNO₄, corresponding to a molecular weight of 393.82 g/mol . scbt.com In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), protonated [M+H]⁺ or deprotonated [M-H]⁻ species.

A key fragmentation pathway observed in the tandem mass spectrometry (MS/MS) of Fmoc-protected amino acids involves the cleavage of the Fmoc group. nih.gov This would result in a characteristic neutral loss or a prominent fragment ion corresponding to the dibenzofulvene moiety. Further fragmentation would involve the 2-amino-6-chlorobenzoic acid portion of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. utdallas.edumasterorganicchemistry.com The spectrum will show a combination of absorptions from the carboxylic acid, the urethane linkage, the aromatic rings, and the carbon-halogen bond.

The expected characteristic IR absorption bands are summarized in the table below.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid (O–H) | Stretching, broad | 2500 – 3300 |

| Amine (N–H) | Stretching | 3100 – 3500 |

| Aromatic (C–H) | Stretching | > 3000 |

| Aliphatic (C–H) | Stretching | < 3000 |

| Carbonyl (C=O, acid) | Stretching, strong | 1660 – 1700 researchgate.net |

| Carbonyl (C=O, urethane) | Stretching, strong | ~1710 utdallas.edu |

| Aromatic (C=C) | Stretching | 1400 – 1600 vscht.cz |

| Carbon-Chlorine (C–Cl) | Stretching | 700 - 800 |

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

The presence of these characteristic bands in an IR spectrum provides strong evidence for the successful synthesis and purity of the compound.

X-ray Crystallography for Solid-State Structural Determination in Related Compounds

While a specific crystal structure for this compound is not detailed in readily available literature, extensive crystallographic studies have been performed on closely related compounds. These studies serve as excellent models for understanding the structural characteristics that this compound likely exhibits.

For instance, the parent molecule, anthranilic acid, has a monoclinic crystal structure with the space group P2_1_. wikipedia.org The analysis of Fmoc-protected amino acids like Fmoc-Phenylalanine (Fmoc-F) and Fmoc-Tyrosine (Fmoc-Y) has also been accomplished. researchgate.net The structure of Fmoc-F was solved, revealing a monoclinic space group, which provides insight into the packing of these molecules. researchgate.net In such structures, the spatial arrangement is often dominated by hydrogen bonding between the carboxylic acid groups and π-stacking interactions between the aromatic fluorenyl groups. researchgate.net

These interactions are fundamental to the self-assembly properties of Fmoc-amino acids. rsc.org The data obtained from X-ray diffraction can be compared with powder X-ray diffraction (pXRD) data from materials like xerogels to determine the degree of crystallinity and structural similarity between the single crystal and the bulk material. researchgate.net

A summary of crystallographic data for related compounds is presented below:

| Compound | Crystal System | Space Group | Key Findings | Reference |

| Anthranilic Acid | Monoclinic | P2_1 | Consists of both amino-carboxylic acid and zwitterionic forms. | wikipedia.org |

| Fmoc-Phenylalanine (Fmoc-F) | Monoclinic | Not specified | Crystal structure data was compared to fiber X-ray diffraction data of hydrogels. | researchgate.net |

| L-Ornithine L-aspartate hemihydrate | Monoclinic | C2 | Structure stabilized by ionic interactions and extensive hydrogen bonding, forming helical aggregates. | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations in Structural Analysis

Complementing experimental techniques like X-ray crystallography, computational chemistry and molecular dynamics (MD) simulations provide profound insights into the structural dynamics and energetics of molecules like this compound. nih.gov These theoretical methods allow for the exploration of molecular behavior in various environments, which is not always possible with static, solid-state methods.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. sciforum.netmdpi.com DFT calculations can predict optimized molecular geometries, thermodynamic properties (such as enthalpy and Gibbs free energy), and molecular descriptors related to chemical reactivity. sciforum.netresearchgate.net For Fmoc-amino acids and their derivatives, DFT can be used to understand the distribution of electron density, predict spectroscopic features, and assess the stability of different conformers. nih.gov This approach is powerful for comparing the properties of a series of related compounds, such as different substituted anthranilic acid derivatives. nih.gov

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov For Fmoc-protected amino acids, MD simulations are particularly valuable for understanding the process of self-assembly into larger nanostructures, such as fibers and gels. rsc.org Simulations can reveal the critical intermolecular interactions, like the stacking of Fmoc groups and hydrogen bonding, that drive these assembly processes. researchgate.net Coarse-grained MD simulations, which simplify the representation of the molecule to study longer timescale phenomena, have been used to investigate how environmental parameters like solvent composition can control the resulting morphologies of self-assembled structures. rsc.org By simulating molecular behavior at an atomistic level, MD can predict how modifications, such as the addition of a chlorine atom in this compound, might alter its assembly characteristics compared to other Fmoc-amino acids. nih.govresearchgate.net

Together, these computational approaches provide a dynamic picture of molecular structure and interaction. They can be used to:

Predict stable conformations of the molecule in different environments.

Analyze the non-covalent interactions that govern crystal packing and self-assembly. researchgate.net

Calculate relative binding free energies to target proteins, a method known as QM-PBSA (Quantum Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Complement experimental data by providing a theoretical basis for observed properties. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

High-Throughput Screening Methodologies for Enzyme Discovery and Optimization

The discovery of suitable halogenases and the enhancement of their properties for industrial applications are greatly accelerated by high-throughput screening (HTS) methodologies. youtube.com These techniques allow for the rapid testing of thousands of enzyme variants or potential new enzymes from genomic libraries against a specific substrate. nih.govacs.org The goal is to identify enzymes with desired characteristics, such as high activity, stability, and specific regioselectivity. nih.gov

Several HTS assays have been developed specifically for halogenase activity. nih.gov These include:

Fluorescence-Based Assays: These are among the most common HTS methods. One approach involves a Suzuki-Miyaura cross-coupling reaction where the halogenated product formed by the enzyme is coupled with a boronic acid to create a fluorescent biaryl compound. nih.govnih.gov The intensity of the fluorescence is directly proportional to the amount of halogenated product, allowing for rapid quantification of enzyme activity in microtiter plates, even in crude cell lysates. nih.gov

Mass Spectrometry (MS)-Based Screening: This powerful technique allows for the direct detection of the halogenated product. By analyzing a large number of reactions in parallel, MS-based screens can rapidly identify active enzymes and even characterize their substrate scope and regioselectivity across a wide range of compounds. acs.org

Colorimetric Assays: In some cases, the halogenated product can undergo a reaction to produce a colored compound. For example, a high-throughput colorimetric screen was developed where aryl amines are added to catechol, resulting in highly colored products whose UV/Vis spectra differ significantly from their chlorinated analogs. nih.gov

Once an active enzyme is identified, its properties can be improved through directed evolution. nih.gov This process involves creating large libraries of enzyme mutants, often through techniques like error-prone PCR, and then using HTS to screen for variants with enhanced features such as increased thermostability or higher catalytic activity. nih.govnih.gov For example, a thermostable tryptophan 6-halogenase was engineered using a fluorescence-based HTS method, resulting in a variant with a 2.5-fold improvement in activity and substantially increased thermal stability. nih.gov

Table 2: Overview of High-Throughput Screening Methods for Halogenases

| Screening Method | Principle | Advantages | Key Application Example |

|---|---|---|---|

| Fluorescence-Based Assay | Enzymatically produced halide is coupled to another molecule to generate a fluorescent signal. nih.gov | High sensitivity, suitable for crude cell lysates, affordable plate-reader format. nih.govstanford.edu | Engineering a thermostable tryptophan 6-halogenase with improved activity. nih.gov |

| MS-Based Screening | Direct detection and quantification of the halogenated product by mass spectrometry. acs.org | Broad applicability, provides structural information (regioselectivity), high accuracy. acs.org | Family-wide activity profiling of over 80 halogenases against 62 substrates. acs.org |

| Colorimetric Assay | The halogenated product reacts to form a colored compound, measured by absorbance. nih.gov | Simple, cost-effective, does not always require coupling reactions. nih.gov | Screening for halogenase activity on catechol derivatives. nih.gov |

Assessment of Green Chemistry Metrics in Synthetic Routes

To objectively evaluate the "greenness" of a chemical process, a set of metrics has been developed. rsc.org These tools are crucial for comparing different synthetic routes, such as a traditional chemical synthesis versus a modern biocatalytic process, and for guiding process optimization to minimize environmental impact. ctfassets.netacsgcipr.org The two most widely adopted metrics in the pharmaceutical industry are the E-Factor and Process Mass Intensity (PMI). ctfassets.netsyrris.com

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is defined as the total mass of waste produced per unit mass of the desired product. syrris.com A lower E-Factor signifies a greener process with less waste generation. The pharmaceutical sector has historically been associated with very high E-Factors, often between 25 and 200, largely due to multi-step syntheses, low yields, and extensive use of solvents for reaction and purification. syrris.com

Process Mass Intensity (PMI): Developed by the American Chemical Society's Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. ctfassets.netrsc.org PMI provides a holistic view of process efficiency, highlighting that solvents often account for the vast majority of mass in a typical pharmaceutical process. ctfassets.net The ultimate goal is a PMI of 1, which would represent a 100% atom-efficient process with no waste. oceanicpharmachem.com

Employing a biocatalytic step, such as the enzymatic halogenation of the 2-aminobenzoic acid core, can dramatically improve these metrics. Biocatalysis often reduces the number of synthetic steps, eliminates the need for protecting groups, and proceeds in aqueous media, thereby drastically cutting down on solvent use and waste generation. ctfassets.netrsc.org This leads to significantly lower E-Factors and PMI values, reflecting a more sustainable and efficient manufacturing process. rsc.org

Table 3: Illustrative Green Metrics for a Hypothetical Synthesis

| Metric | Traditional Chemical Route | Biocatalytic Route | Interpretation |

|---|---|---|---|

| Total Mass In (kg) | 150 | 30 | Mass of all raw materials, solvents, and reagents. |

| Mass of Product (kg) | 1 | 1 | Mass of the final desired chemical compound. |

| Mass of Waste (kg) | 149 | 29 | Calculated as (Total Mass In - Mass of Product). |

| Process Mass Intensity (PMI) | 150 | 30 | A lower PMI indicates a more efficient and less wasteful process. ctfassets.net |

| E-Factor | 149 | 29 | A lower E-Factor indicates less waste is generated per kg of product. syrris.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Stereoselective Synthetic Pathways

The development of efficient and stereoselective synthetic routes is paramount for accessing enantiomerically pure Fmoc-amino acids, which are critical for applications in peptide chemistry and drug design. While various methods exist for the synthesis of amino acids, the pursuit of novel pathways for Fmoc-2-amino-6-chlorobenzoic acid that offer high yields, scalability, and stereocontrol remains a significant research focus.

One promising approach involves the asymmetric alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. This methodology has been successfully applied to the large-scale synthesis of other structurally complex Fmoc-amino acids, such as Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid. nih.govresearchgate.net The adaptation of this method for this compound could provide a reliable route to large quantities of the enantiomerically pure compound. The key challenge lies in the selection of an appropriate chiral auxiliary and the optimization of reaction conditions to achieve high stereoselectivity in the presence of the chloro- and carboxy-substituents on the aromatic ring.

Another area of exploration is the stereoselective synthesis of dipeptide isosteres containing chloroalkenes, which can be challenging due to the need to construct a quaternary carbon center. rsc.org Research into methods like the Aza-Darzens condensation of ketimines with α,α-dichloroenolates could pave the way for creating novel peptide mimics incorporating this compound with precise stereochemical control. rsc.org

Development of Advanced Derivatives for Targeted Research Applications

The functional handles present in this compound—the Fmoc protecting group, the amino group, the carboxylic acid, and the chloro-substituent—provide a rich platform for the development of advanced derivatives with tailored properties. These derivatives can be designed for specific research applications, including their use as molecular probes, in drug delivery systems, or as components of novel biomaterials.

For instance, the chloro-substituent can be exploited for further functionalization through cross-coupling reactions, enabling the introduction of a wide array of chemical moieties. This could lead to the creation of derivatives with altered electronic properties, steric profiles, or binding affinities for specific biological targets. The development of such derivatives is a key strategy in medicinal chemistry for optimizing the pharmacological properties of lead compounds.

Furthermore, the synthesis of derivatives where the Fmoc group is replaced with other protecting groups or where the carboxylic acid is modified to an ester or amide can expand the utility of the core 2-amino-6-chlorobenzoic acid scaffold in various synthetic methodologies. biosynth.comthermofisher.comsigmaaldrich.comchemicalbook.com

Integration into Multidisciplinary Research Platforms

The unique structural features of this compound make it a valuable component for integration into multidisciplinary research platforms. Its incorporation into peptides can influence their conformation and stability, making it a useful tool for studying protein folding and protein-protein interactions.

In the field of materials science, peptides containing this building block could be used to create novel biomaterials with programmed self-assembly properties. The rigid, substituted aromatic ring can introduce specific structural constraints that guide the formation of well-defined nanostructures.

Moreover, the biological activity of related compounds, such as the anticancer properties of 2-amino-3-chlorobenzoic acid derived from Streptomyces coelicolor, suggests that peptides incorporating this compound could be screened for a range of biological activities. mdpi.com This opens up avenues for its use in high-throughput screening campaigns to identify new therapeutic leads.

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov These methods can be applied to this compound to predict its physicochemical properties, conformational preferences, and reactivity.

By employing quantum chemical calculations, researchers can gain insights into the electronic structure of the molecule and how the chloro-substituent influences the reactivity of the amino and carboxylic acid groups. This information is crucial for designing and optimizing synthetic routes.

Furthermore, molecular dynamics simulations can be used to study the behavior of peptides containing this compound in different environments. nih.gov This can help in understanding how this non-canonical amino acid affects peptide structure and dynamics, and how it might interact with biological targets. Predictive modeling can accelerate the design of peptides with specific functions, such as enhanced binding affinity or improved metabolic stability, by pre-screening virtual libraries of peptide sequences containing this building block. nih.gov This in-silico approach can significantly reduce the experimental effort required to identify promising candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。